molecular formula C4H5N3O2S B129813 Pyrimidine-2-sulfonamide CAS No. 142047-90-3

Pyrimidine-2-sulfonamide

Cat. No. B129813
M. Wt: 159.17 g/mol
InChI Key: WJJBIYLGJUVNJX-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonamide derivatives are a class of compounds that have garnered interest due to their wide range of biological activities, including potential therapeutic applications in ocular hypertension, Alzheimer's disease, antifungal, antitumor, and radioprotective treatments. These compounds are characterized by a pyrimidine ring substituted with a sulfonamide group, which is a common motif in many drugs due to its ability to interact with various enzymes and receptors [

Scientific Research Applications

Synthesis and Biological Activities

Pyrimidine-2-sulfonamide derivatives have been synthesized and studied extensively for their potential biological activities. For instance, C-2 sulfonamido pyrimidine nucleosides were prepared and showed moderate inhibition of tumor cell growth in vitro, utilizing six different human tumor cell lines (Krizmanić et al., 2003). Similarly, another study synthesized a novel series of pyrrolo[2,3-d] pyrimidines bearing sulfonamide moieties that displayed promising antitumor activity. Moreover, one of the compounds also exhibited radioprotective activity (Ismail et al., 2006).

Potential in Alzheimer's Disease Treatment

A series of pyrimidine-based sulfonamides were synthesized and investigated for their inhibitory potential against enzymes crucial in the treatment of Alzheimer's Disease. These compounds showed promising results in enzyme inhibition, with one compound, in particular, showing potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Rehman et al., 2017).

Role in Synthesis of Hybrid Compounds

The versatility of sulfonamides, including pyrimidine-2-sulfonamides, has been utilized in synthesizing a range of hybrid compounds with diverse pharmacological properties. These hybrids include compounds with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The review covers advances in designing and developing two-component sulfonamide hybrids containing pyrimidine and other biologically active heterocycles (Ghomashi et al., 2022).

Use as Protecting Groups in Organic Synthesis

The pyrimidine-2-sulfonamide group has been used as a novel protecting group in organic synthesis, particularly in activating aziridines towards ring opening. This approach provides a versatile method for the synthesis of a wide range of sulfonamides, including pharmaceuticals like Selegiline, used in treating Parkinson's disease (Bornholdt et al., 2010).

Future Directions

The development and structural modification of new pyrimidine sulfonamide drugs is an active area of research . The study of Pyrimidine-2-sulfonamide and its derivatives lays the groundwork for the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBIYLGJUVNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595001
Record name Pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-sulfonamide

CAS RN

142047-90-3
Record name Pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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